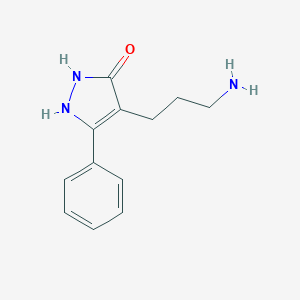
4-(3-aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Pyrazole derivatives serve as critical building blocks in synthesizing diverse heterocyclic compounds. The unique reactivity of such compounds facilitates the synthesis of various heterocyclic frameworks under mild reaction conditions, offering broad applicability in medicinal and pharmaceutical chemistry. The synthesis approaches involve employing pyrazole derivatives to construct complex molecules with potential biological activities, such as anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The versatility of these compounds underscores their significance in developing new therapeutic agents and exploring novel drug candidates (Gomaa & Ali, 2020).
Medicinal and Pharmaceutical Applications
Pyrazoline and pyrazole scaffolds are integral to designing and developing new medicinal agents. Their incorporation into drug molecules has been associated with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The structural diversity and functionalizability of these scaffolds make them valuable templates in medicinal chemistry, enabling the exploration of novel therapeutic pathways and mechanisms of action. Research has emphasized the role of these compounds in addressing various health conditions, highlighting their potential as leads for drug discovery efforts (Parmar, Vala, & Patel, 2023).
Catalysis and Green Chemistry
Recent studies have explored the application of hybrid catalysts in synthesizing pyrazole derivatives, demonstrating the efficacy of these catalysts in facilitating environmentally friendly and sustainable chemical reactions. The use of organocatalysts, metal catalysts, and green solvents in the synthesis of pyrazoline and pyrazole derivatives aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. These approaches not only enhance the efficiency of synthetic methodologies but also contribute to the development of safer and more sustainable pharmaceutical manufacturing processes (Ray et al., 2022).
Propriétés
IUPAC Name |
4-(3-aminopropyl)-5-phenyl-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-8-4-7-10-11(14-15-12(10)16)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,13H2,(H2,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVHCMQHEROZAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

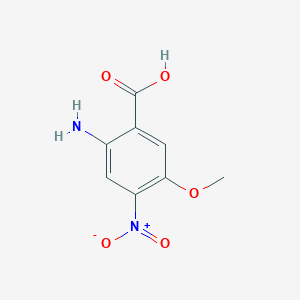

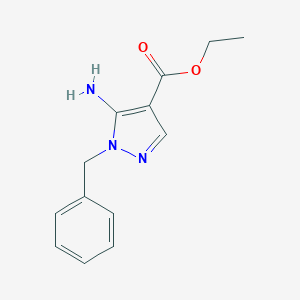
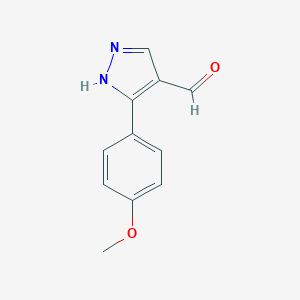
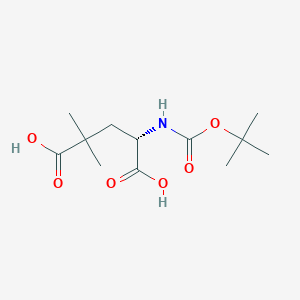
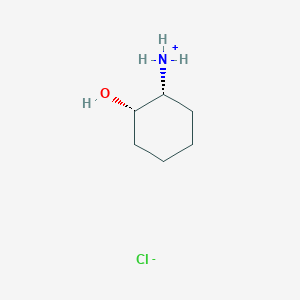
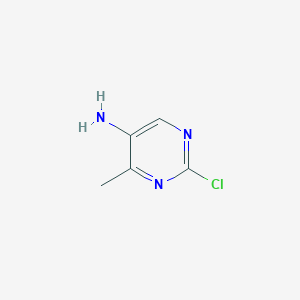
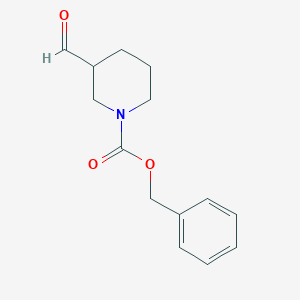


![[1-(Aminomethyl)cyclobutyl]methanol](/img/structure/B112249.png)
![1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-](/img/structure/B112252.png)

